2,3-Butanediamine, (R*,S*)- 2,3-Butanediamine, (R*,S*)-
Brand Name: Vulcanchem
CAS No.: 20759-15-3
VCID: VC4025932
InChI: InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4+
SMILES: CC(C(C)N)N
Molecular Formula: C4H12N2
Molecular Weight: 88.15 g/mol

2,3-Butanediamine, (R*,S*)-

CAS No.: 20759-15-3

Cat. No.: VC4025932

Molecular Formula: C4H12N2

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

2,3-Butanediamine, (R*,S*)- - 20759-15-3

Specification

CAS No. 20759-15-3
Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
IUPAC Name (2R,3S)-butane-2,3-diamine
Standard InChI InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4+
Standard InChI Key GHWVXCQZPNWFRO-ZXZARUISSA-N
Isomeric SMILES C[C@H]([C@H](C)N)N
SMILES CC(C(C)N)N
Canonical SMILES CC(C(C)N)N

Introduction

Structural and Stereochemical Characteristics

2,3-Butanediamine, (R,S)-** (CAS: 20759-15-3) is a meso compound with two stereocenters at the second and third carbon atoms of the butane backbone. Despite possessing chiral centers, the compound is achiral due to an internal plane of symmetry. This configuration results in distinct physicochemical properties compared to the (R,R) and (S,S) enantiomers .

Key Structural Data

PropertyValue
Molecular FormulaC₄H₁₂N₂
Molar Mass88.15 g/mol
Boiling Point46–48°C (25 mmHg, meso form)
AppearanceColorless oil
Optical ActivityNone (achiral)
SMILES NotationCC@@HC@HN

The meso configuration is confirmed by X-ray crystallography and NMR spectroscopy, which reveal equivalent environments for the two amine groups due to symmetry .

Synthesis and Isolation

Chemical Synthesis

  • Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole
    Treatment with barium hydroxide under reflux yields 2,3-butanediamine. The meso isomer is separated via fractional crystallization of its hydrochloride salts, exploiting differences in solubility .

  • Reduction of Dimethylglyoxime
    Lithium aluminium hydride (LiAlH₄) reduces dimethylglyoxime to 2,3-butanediamine. The meso form predominates in this reaction, with a yield of ~60% .

  • Microbial Synthesis
    Recent advances utilize metabolically engineered Escherichia coli strains to produce meso-2,3-butanediamine from glucose, offering a sustainable alternative to traditional methods.

Chemical Reactivity and Coordination Chemistry

Ligand Behavior

The meso isomer serves as a bidentate ligand in coordination complexes. Its rigid stereochemistry stabilizes unusual geometries in transition metal complexes:

  • Cobalt Complexes: The complex [Co(meso-2,3-butanediamine)₂CO₃]⁺ exhibits axial methyl groups on the cobalt center, a rare configuration attributed to the ligand’s stereochemical constraints .

  • Zinc Complexes: Reaction with ZnCl₂ produces [Zn(meso-2,3-butanediamine)Cl₂], where the ligand adopts a distorted tetrahedral geometry around the zinc ion .

Redox Reactions

  • Oxidation: Treatment with KMnO₄ yields 2,3-butanedione (diacetyl), a reaction critical in flavor chemistry .

  • Reduction: Catalytic hydrogenation converts the compound to 2,3-diaminobutane derivatives, though this pathway is less common .

Applications and Industrial Relevance

Coordination Chemistry

The compound’s stereochemical rigidity makes it valuable in synthesizing chiral catalysts for asymmetric synthesis. For example, cobalt complexes of meso-2,3-butanediamine are used in enantioselective oxidation reactions .

Pharmaceutical Intermediates

As a chiral auxiliary, the meso isomer facilitates the synthesis of bioactive molecules. Its hydrochloride salt (CAS: 55536-62-4) is listed as a pharmaceutical analytical impurity, underscoring its role in drug development .

Polymer Science

The diamine is a precursor for polyamides and polyurethanes, where its symmetry enhances polymer crystallinity and thermal stability.

Spectroscopic and Analytical Data

NMR Spectroscopy

  • ¹H NMR (D₂O): δ 1.2 (d, 6H, CH₃), 2.8 (m, 2H, CH), 3.1 (br s, 4H, NH₂) .

  • ¹³C NMR: δ 22.1 (CH₃), 52.3 (CH), 57.8 (C-N) .

Mass Spectrometry

  • ESI-MS: m/z 89.1 [M+H]⁺, consistent with the molecular formula C₄H₁₂N₂ .

Chromatographic Properties

  • Retention Index (Kovats): 613–619 on non-polar columns (OV-101), aiding in analytical identification .

Comparative Analysis with Related Diamines

CompoundBoiling Point (°C)ChiralityKey Application
meso-2,3-Butanediamine46–48 (25 mmHg)AchiralCoordination chemistry
(R,R)-2,3-Butanediamine55–59 (60 mmHg)ChiralAsymmetric catalysis
1,2-Diaminopropane120–122ChiralPolymer crosslinking

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